2-Diethylamino-1-[3-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-ethanone
Overview
Description
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have developed synthetic routes to create novel heterocyclic compounds using structures similar to 2-Diethylamino-1-[3-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-ethanone. For instance, the synthesis of new pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other derivatives incorporating thiazolo[3,2-a]benzimidazole moieties has been reported. These compounds demonstrated moderate antibacterial and antifungal activities, highlighting their potential in therapeutic applications (Abdel‐Aziz et al., 2008).
Antioxidant, Antitumor, and Antimicrobial Activities
Another study explored the microwave-assisted synthesis of pyrazolopyridines and evaluated their antioxidant, antitumor, and antimicrobial activities. This research signifies the potential of derivatives of the focal compound in developing new therapeutic agents with significant biological activities (El‐Borai et al., 2013).
Study of Structural Properties and Reactivity
Investigations into the structural properties and reactivity of related compounds have provided insights into their chemical behavior. For example, the study of N,N-dialkylaminobenzamides and their structural analogs has revealed details about the barriers to rotation around the carbon-amino nitrogen bond, contributing to a deeper understanding of their chemical reactivity and potential applications in materials science (Karlsen et al., 2002).
Photophysical Properties and Applications in Materials Science
Research on compounds with similar structures has also extended to the examination of their photophysical properties and potential applications in materials science. For example, the synthesis and characterization of azo-pendant polyamides capable of photoaligning chromonic lyotropic liquid crystals have been reported. This work demonstrates the role of such compounds in developing advanced materials for optical and electronic applications (Matsunaga et al., 2003).
Catalytic Behavior in Organic Synthesis
Furthermore, the synthesis and characterization of iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines derived from similar compounds have been studied for their catalytic behavior towards ethylene reactivity. This research highlights the utility of such compounds in catalysis and organic synthesis, indicating their versatility in chemical manufacturing processes (Sun et al., 2007).
properties
IUPAC Name |
2-(diethylamino)-1-[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N3O/c1-5-26(6-2)13-18(27)15-9-7-8-14(10-15)17-11-16(20(21,22)23)12-24-19(17)25(3)4/h7-12H,5-6,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHLPHAUQAXARP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)C1=CC=CC(=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Diethylamino-1-[3-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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